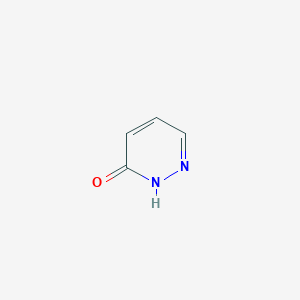

3(2H)-Pyridazinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAILEWXSEQLMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198440 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-30-3 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydropyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 3(2H)-Pyridazinone Scaffold: A Comprehensive Technical Guide for Drug Discovery

The 3(2H)-pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a privileged scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of the this compound core, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The this compound ring system possesses a unique combination of structural features that influence its physicochemical properties and biological activity. The presence of the amide bond within the heterocyclic ring allows for tautomerization, and the nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1]

Below is a summary of key computed and experimental properties for the parent this compound molecule.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | PubChem[2] |

| Molecular Weight | 96.09 g/mol | PubChem[2] |

| CAS Registry Number | 504-30-3 | NIST WebBook[3] |

| IUPAC Name | Pyridazin-3(2H)-one | NIST WebBook[3] |

| XLogP3-AA (LogP) | -0.7 | PubChem[2] |

Synthesis of the this compound Scaffold

The construction of the this compound ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach involves the condensation of a γ-keto acid with hydrazine or its derivatives.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one, which can then be aromatized if desired.

A general workflow for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones is depicted below.

Synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol describes the synthesis of a dihydropyridazinone derivative from a γ-keto acid and hydrazine hydrate.[5]

Materials:

-

4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (55%)

-

Ethanol

Procedure:

-

A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol is refluxed for 4 hours.[5]

-

The reaction mixture is then cooled.[5]

-

The precipitate that forms is collected by filtration, dried, and crystallized from ethanol to yield the final product.[5]

Reactivity and Functionalization

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The nitrogen atom at the 2-position (N2) can be readily alkylated or acylated. The carbon atoms of the ring, particularly at positions 4, 5, and 6, can also be substituted to modulate the electronic and steric properties of the molecule.[4]

Spectroscopic Characterization

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Key Spectroscopic Features |

| ¹H NMR | The chemical shifts of the ring protons provide information about the substitution pattern. The NH proton of the amide group typically appears as a broad singlet.[6] |

| ¹³C NMR | The carbonyl carbon of the pyridazinone ring exhibits a characteristic resonance at a downfield chemical shift.[6] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.[6] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7] |

Biological Activities and Signaling Pathways

Derivatives of the this compound scaffold have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[8][9]

-

Anticancer: Some derivatives have shown potent anti-proliferative activity against various cancer cell lines.[5] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases.

-

Cardiovascular: Certain pyridazinone-based compounds have demonstrated vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]

-

Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.[10][11]

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and some pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

COX-2 Inhibition by this compound derivatives.

Experimental Protocol: In Vitro Anti-proliferative Assay against HCT116 Cells

This protocol outlines a method to evaluate the anti-proliferative effects of novel this compound derivatives on human colon carcinoma cells.[5]

Cell Line and Culture:

-

Human colon carcinoma cell line HCT116.

-

Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Procedure:

-

Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

The synthesized this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

A reference drug (e.g., daunorubicin) is used as a positive control.

-

After a specific incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

-

The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated.[5]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its favorable physicochemical properties, accessible synthetic routes, and the diverse range of biological activities exhibited by its derivatives underscore its importance. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this scaffold is essential for the rational design of new and effective therapeutic agents. The information presented in this guide serves as a foundational resource to aid in these endeavors.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis and biological evaluation of new this compound derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. sarpublication.com [sarpublication.com]

- 10. scispace.com [scispace.com]

- 11. ovid.com [ovid.com]

Synthesis of 3(2H)-Pyridazinone from Mucochloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fundamental synthesis of 3(2H)-pyridazinone, a valuable scaffold in medicinal chemistry, from the readily available starting material, mucochloric acid. The synthesis is a two-step process involving the formation of a key intermediate, 4,5-dichloro-3(2H)-pyridazinone, followed by a catalytic hydrodechlorination to yield the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.

Core Synthesis Pathway

The synthesis of this compound from mucochloric acid proceeds through the following two key transformations:

-

Formation of 4,5-dichloro-3(2H)-pyridazinone: Mucochloric acid is reacted with a hydrazine source to form the chlorinated pyridazinone ring.

-

Catalytic Hydrodechlorination: The 4,5-dichloro-3(2H)-pyridazinone intermediate is subsequently reduced to remove the chlorine atoms, yielding this compound.

Figure 1: Overall synthesis workflow from Mucochloric Acid to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from mucochloric acid.

| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 4,5-dichloro-3(2H)-pyridazinone | C₄H₂Cl₂N₂O | 164.98 | 35-90[1] | 204-206[2] |

| 2 | This compound | C₄H₄N₂O | 96.09 | - | 100-104[3] |

Note: A specific yield for the catalytic hydrodechlorination of 4,5-dichloro-3(2H)-pyridazinone was not found in the surveyed literature. The yield for the formation of 4,5-dihalogeno-3(2H)-pyridazinone can range from 35-90% depending on the specific halogen and reaction conditions.[1]

Experimental Protocols

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

This procedure details the formation of the dichlorinated pyridazinone intermediate from mucochloric acid. The use of semicarbazide hydrochloride is reported to be superior to hydrazine hydrate for this transformation.[4]

Materials:

-

Mucochloric acid

-

Semicarbazide hydrochloride

-

Methanol

-

Water

Procedure: [4]

-

A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.

-

To this solution, semicarbazide hydrochloride (1.81 g, 0.016 mol) dissolved in a 1:1 mixture of methanol and water (10 ml) is added dropwise.

-

The reaction mixture is stirred for 20 minutes at room temperature.

-

The resulting precipitate, 4,5-dichloro-3(2H)-pyridazinone, is collected by filtration, washed with water, and dried.

The reaction of mucochloric acid with hydrazine or its derivatives in aqueous acidic solutions at elevated temperatures is also a viable method, yielding 4,5-dihalogeno-3(2H)-pyridazinone in 35-90% yield.[1]

Step 2: Synthesis of this compound via Catalytic Hydrodechlorination

This section outlines a general procedure for the catalytic hydrodehalogenation of aryl halides, which can be adapted for the dechlorination of 4,5-dichloro-3(2H)-pyridazinone. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[5][6]

Materials:

-

4,5-dichloro-3(2H)-pyridazinone

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas (H₂), triethylsilane)

-

Inert gas (e.g., Nitrogen or Argon)

General Procedure (Adapted from similar reductions): [5][7]

-

In a suitable reaction vessel, 4,5-dichloro-3(2H)-pyridazinone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) is added to the solution.

-

The reaction vessel is purged with an inert gas (nitrogen or argon) to remove air.

-

The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by:

-

Pressurizing the vessel with hydrogen gas (typically from a balloon or a Parr shaker apparatus).

-

Using a transfer hydrogenation reagent like triethylsilane, which generates hydrogen in situ.[7]

-

-

The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-3(2H)-pyridazinone CAS#: 932-22-9 [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. scholarena.com [scholarena.com]

- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, tracing their evolution from initial synthesis to their current status as privileged scaffolds in modern drug discovery. We will delve into the key synthetic methodologies, chronicle the development of significant pyridazinone-based therapeutic agents, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important class of compounds.

Introduction: The Dawn of a Privileged Scaffold

The journey of the pyridazinone core began in the late 19th century, with early explorations into diazine chemistry. The first synthesis of a substituted pyridazine was reported by Fischer in 1886, followed by Tauber's synthesis of the parent pyridazine in 1895.[2] However, it was the pioneering work on the condensation of γ-keto acids with hydrazine hydrate that laid the foundation for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, a critical subclass of pyridazinones.[2][3] These early synthetic endeavors unveiled a heterocyclic system with unique physicochemical properties, including high polarity, which would later prove advantageous in drug design for improving aqueous solubility.[4]

The recognition of the pyridazinone scaffold as a pharmacologically significant entity gained momentum in the mid-20th century. Researchers began to uncover a diverse range of biological activities associated with these compounds, including anti-inflammatory, analgesic, and cardiovascular effects.[5][6] This initial wave of discovery set the stage for more systematic investigations into the structure-activity relationships (SAR) of pyridazinone derivatives, ultimately leading to the development of several clinically successful drugs.

The Trajectory of Discovery: A Historical Timeline

The history of pyridazinone compounds is marked by key milestones that have propelled their development from laboratory curiosities to life-saving therapeutics.

| Era | Key Developments | Significance |

| Late 19th Century | Initial synthesis of pyridazine and its derivatives.[2] | Laid the fundamental chemical groundwork. |

| Mid-20th Century | Discovery of the first biologically active pyridazinones with analgesic and anti-inflammatory properties.[5] | Sparked interest in the therapeutic potential of the scaffold. |

| 1970s - 1980s | Development and approval of Minaprine, an atypical antidepressant, in France (later withdrawn).[7] | First example of a pyridazine-containing drug to reach the market. |

| Late 20th Century | Discovery of pyridazinone derivatives as potent cardiovascular agents, including phosphodiesterase (PDE) inhibitors.[2][8] | Expanded the therapeutic applications into cardiovascular diseases. |

| Early 21st Century | Emergence of pyridazinone-based compounds as potent and selective inhibitors of key enzymes in oncology, such as VEGFR-2 and MAO-B.[1][9] | Highlighted the scaffold's potential in targeted cancer therapy and neurodegenerative diseases. |

| 2010s - Present | Approval of pyridazine-containing drugs like Relugolix and Deucravacitinib by the FDA.[7] Continued exploration of pyridazinone derivatives for a wide range of diseases, including renal injury and various cancers.[10][11] | Solidified the importance of the pyridazine heterocycle in modern drug discovery. |

Synthetic Strategies: Building the Pyridazinone Core

The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. The most common and foundational method involves the cyclocondensation of a γ-keto acid or its ester with hydrazine or a hydrazine derivative.[12][13]

General Synthesis from γ-Keto Acids

This classical approach remains a cornerstone for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol:

-

Step 1: Reaction Setup: A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) is prepared in a suitable solvent, typically ethanol or methanol.[14]

-

Step 2: Reflux: The reaction mixture is heated to reflux for a period ranging from 1 to 18 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]

-

Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the desired 4,5-dihydropyridazin-3(2H)-one.[13][14]

Synthesis from 2(3H)-Furanones

An alternative and efficient one-pot synthesis utilizes 2(3H)-furanones as starting materials.

Experimental Protocol:

-

Step 1: Ring Opening: The 2(3H)-furanone derivative is dissolved in absolute ethanol at room temperature. Hydrazine hydrate is added dropwise with stirring. The reaction is stirred for 1-4 hours until the furanone is consumed (monitored by TLC). The resulting hydrazide intermediate often precipitates and can be collected by filtration.[8]

-

Step 2: Intramolecular Cyclization: The dried hydrazide intermediate is suspended in a solvent like ethanol or acetic acid. A catalytic amount of concentrated hydrochloric acid or glacial acetic acid is added. The mixture is heated to reflux until the hydrazide is consumed (monitored by TLC). After cooling, the pyridazinone product precipitates and is collected by filtration, washed with water and cold ethanol, and then dried.[8]

Therapeutic Applications and Key Compounds

The pyridazinone scaffold is a component of numerous compounds with a wide array of therapeutic applications.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily acting as vasodilators and positive inotropic agents.[1] Their mechanisms often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[2][8]

Table 1: Vasorelaxant and PDE Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | IC50/EC50 (µM) | Reference |

| Compound 9 | Vasodilatory Action | 0.051 | [15] |

| Compound 10 | Vasodilatory Action | 35.3 | [15] |

| Compound 16 | Vasorelaxant Activity | 0.339 | [15] |

| Compound 17 | Vasorelaxant Activity | 1.225 | [15] |

| Compound 18 | Vasorelaxant Activity | 1.204 | [15] |

| Compound 19 | Vasorelaxant Activity | 0.250 | [15] |

| Compound 23a,b | PDE5 Inhibition | - | [2] |

| Compound 28 | PDE5 Inhibition | 0.022 | [2] |

| Milrinone (Reference) | PDE3 Inhibition | - | [15] |

| Prazosin (Reference) | Vasorelaxant Activity | 0.487 | [15] |

| Hydralazine (Reference) | Vasorelaxant Activity | 18.210 | [15] |

Oncology

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and angiogenesis.[1] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Target/Cell Line | GI50/IC50 (µM) | Reference |

| Compound 43 | Renal Cancer Cell Line | Full cell death | [15] |

| Compound 43 | Non-small cell lung cancer | Full cell death | [15] |

| Compound 43 | Panc-1 (Pancreatic Cancer) | 2.9 | [15] |

| Compound 43 | Paca-2 (Pancreatic Cancer) | 2.2 | [15] |

| Compound 10l | A549/ATCC (Lung Cancer) | 1.66 - 100 | [5] |

| Compound 17a | VEGFR-2 Inhibition | - | [5] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of pyridazinones are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterase type 4 (PDE4).[1][16]

Neurodegenerative Diseases

Certain pyridazinone derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[9]

Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| T6 | MAO-B | 0.013 | [10] |

| T3 | MAO-B | 0.039 | [10] |

| TR16 | MAO-B | 0.17 | [17] |

| TR2 | MAO-B | 0.27 | [17] |

Key Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone compounds.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the phosphorylation of a substrate.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test pyridazinone compound. Prepare a master mixture containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate.

-

Reaction Initiation: In a microplate, add the master mixture and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™). Measure the signal (e.g., luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]

In Vitro MAO-B Inhibition Assay

Principle: This fluorometric assay is based on the oxidation of a substrate (kynuramine) by MAO-B, which produces a fluorescent product (4-hydroxyquinoline).

Protocol:

-

Enzyme and Compound Preparation: Use recombinant human MAO-B as the enzyme source. Dissolve the test pyridazinone compounds in DMSO.

-

Pre-incubation: Pre-incubate the enzyme with the test compounds in a phosphate buffer (pH 7.4) for a specified time at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.

-

Incubation and Termination: Incubate at 37°C, then stop the reaction by adding NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product.

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control. Determine IC50 values from dose-response curves.[19]

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

Principle: This model evaluates the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rodent.

Protocol:

-

Animal Dosing: Administer the test pyridazinone compound or vehicle to groups of rats or mice.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[16][20]

In Vitro Vasorelaxant Activity Assay

Principle: This assay assesses the ability of a compound to relax pre-contracted isolated aortic rings.

Protocol:

-

Aortic Ring Preparation: Isolate the thoracic aorta from a rat, clean it of connective tissue, and cut it into rings (2-4 mm in length).

-

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution at 37°C, aerated with carbogen.

-

Contraction: Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Compound Addition: Once a stable contraction is achieved, add the test pyridazinone compound in a cumulative manner.

-

Data Recording and Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate EC50 values.[17][21]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical relationships and experimental processes involved in pyridazinone research, the following diagrams are provided in DOT language.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. promega.com [promega.com]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The vasorelaxant effect of simvastatin in isolated aorta from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

3(2H)-pyridazinone and its derivatives structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 3(2H)-Pyridazinone and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of this compound and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals.[1][2] The accurate determination of their chemical structure is a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery and development programs.

The primary analytical techniques employed for the structural characterization of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This document details the application of each technique, provides standardized experimental protocols, and presents key spectral data in a structured format for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.[3]

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The pyridazinone core has a distinct set of signals, which are influenced by the nature and position of substituents.[4][5][6]

Table 1: Typical NMR Chemical Shifts (δ in ppm) for the this compound Core

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H-4 | 6.90 - 7.50 | 128.0 - 132.0 | Chemical shift is sensitive to substitution at C-4 and C-5. |

| H-5 | 7.20 - 7.80 | 130.0 - 136.0 | Often coupled to both H-4 and H-6.[4] |

| H-6 | 7.70 - 8.50 | 135.0 - 145.0 | Typically the most downfield proton on the pyridazinone ring.[4] |

| N-H | 10.5 - 13.0 | - | Broad singlet, exchangeable with D₂O. Shift is solvent dependent.[5] |

| C-3 (C=O) | - | 160.0 - 165.0 | Carbonyl carbon, characteristic downfield shift.[4][5] |

| C-4 | - | 128.0 - 132.0 | |

| C-5 | - | 130.0 - 136.0 | |

| C-6 | - | 135.0 - 145.0 |

Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution pattern. Data compiled from representative literature.[4][5][6]

2D NMR Techniques

For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are essential.[7]

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ³J (vicinal) and sometimes ⁴J (long-range) H-H connectivities.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[3]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J), which is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the position of substituents.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified pyridazinone derivative for ¹³C NMR or 1-5 mg for ¹H NMR.[8]

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used for pyridazinones due to their polarity and to observe the N-H proton.[5][8][9]

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved. If the sample is not fully soluble, it may be filtered through a small plug of cotton or glass wool into a clean NMR tube.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum.[8]

-

Acquire a 1D ¹³C NMR spectrum, often with proton decoupling.

-

If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, it is particularly useful for confirming the presence of the characteristic amide carbonyl (C=O) and N-H groups.[5][10]

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3350 | Medium, often broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1640 - 1690 | Strong |

| C=N | Stretch | 1590 - 1650 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

Note: Frequencies are approximate and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample. Data compiled from representative literature.[5][6][9]

Experimental Protocol: IR Sample Preparation (KBr Pellet Technique)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[11][12]

-

Preparation:

-

Gently grind 1-2 mg of the dry pyridazinone sample into a fine powder using an agate mortar and pestle.[12][13]

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[12][13]

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The goal is to reduce particle size to minimize light scattering.[14]

-

-

Pellet Formation:

-

Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight.[15] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula.[5]

Key Information from MS

-

Molecular Ion Peak (M⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound. Its accurate mass from HRMS is critical for formula determination.[15]

-

Isotope Pattern: The relative abundance of isotopic peaks (e.g., M+1, M+2) can give clues about the elemental composition, especially the presence of elements like chlorine and bromine.

-

Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. Analyzing these fragment ions can provide structural information and confirm the presence of specific substructures.

Experimental Protocol: General Procedure for MS Analysis

The specific protocol depends on the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and the instrument. ESI is common for polar molecules like pyridazinones.[16]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Sample Introduction:

-

The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[16]

-

-

Ionization:

-

Mass Analysis and Detection:

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[17] It provides precise information on bond lengths, bond angles, and stereochemistry, which is unobtainable by other techniques.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth: A high-quality single crystal of the pyridazinone derivative must be grown. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]

-

Data Collection:

-

The crystal is placed in an intense, monochromatic X-ray beam.[17]

-

The crystal is cooled (typically to 100 K) to reduce thermal vibration of the atoms.[19]

-

The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector.[17][19] This process can take several hours.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.[20]

-

Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[17]

-

An atomic model is built into the electron density map.

-

The model is refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[19]

-

Mandatory Visualizations

Caption: General workflow for the structural elucidation of a novel this compound derivative.

Caption: Example signaling pathway showing a pyridazinone derivative acting as a receptor antagonist.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. scispace.com [scispace.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. m.youtube.com [m.youtube.com]

Physicochemical Characteristics of 6-Substituted 3(2H)-Pyridazinones: A Technical Guide

The 3(2H)-pyridazinone scaffold is a prominent heterocyclic core in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] The nature of the substituent at the 6-position of the pyridazinone ring plays a pivotal role in modulating these activities, largely by influencing the molecule's physicochemical properties. Understanding these properties—primarily lipophilicity, solubility, and acidity (pKa)—is critical for researchers in drug discovery and development to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and enhance therapeutic efficacy. This guide provides an in-depth overview of the key physicochemical characteristics of 6-substituted 3(2H)-pyridazinones, detailed experimental protocols for their determination, and workflows relevant to their synthesis and evaluation.

Core Physicochemical Characteristics

The substituent at the C6 position directly influences the electronic and steric nature of the pyridazinone molecule, which in turn dictates its interaction with biological systems.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable molecules. For a drug candidate to be successful, its lipophilicity must be finely balanced; excessively high values can lead to poor solubility and metabolic instability, while low values may hinder membrane permeability.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. The solubility of 6-substituted 3(2H)-pyridazinones is influenced by factors such as the crystal lattice energy of the solid form and the solvation energy of the molecule. The parent pyridazinone structure contains hydrogen bond donors and acceptors, contributing to its modest aqueous solubility.

A detailed study on 6-phenylpyridazin-3(2H)-one (PPD) provides valuable insight into its solubility profile in various pharmaceutically relevant solvents.[3][4][5] The data clearly shows that while PPD has very poor solubility in water, it is freely soluble in organic solvents like DMSO and PEG-400.[3][4] This highlights the impact of the lipophilic phenyl group at the 6-position.

Table 1: Experimental Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa).[3][4][6]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Water | 0.08 x 10⁻⁵ | 0.09 x 10⁻⁵ | 0.10 x 10⁻⁵ | 0.11 x 10⁻⁵ | 0.12 x 10⁻⁵ |

| Methanol | 3.54 x 10⁻³ | 3.98 x 10⁻³ | 4.35 x 10⁻³ | 4.76 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 5.91 x 10⁻³ | 6.51 x 10⁻³ | 7.08 x 10⁻³ | 7.65 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.54 x 10⁻² | 1.68 x 10⁻² | 1.81 x 10⁻² | 1.96 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.59 x 10⁻² | 1.74 x 10⁻² | 1.89 x 10⁻² | 2.04 x 10⁻² | 2.18 x 10⁻² |

| Ethylene Glycol | 0.91 x 10⁻² | 1.01 x 10⁻² | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |

| Isopropyl Alcohol | 1.08 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² | 1.36 x 10⁻² | 1.44 x 10⁻² |

| Ethyl Acetate | 5.86 x 10⁻² | 6.43 x 10⁻² | 6.98 x 10⁻² | 7.55 x 10⁻² | 8.10 x 10⁻² |

| Transcutol® | 2.71 x 10⁻¹ | 2.91 x 10⁻¹ | 3.10 x 10⁻¹ | 3.28 x 10⁻¹ | 3.46 x 10⁻¹ |

| PEG-400 | 3.39 x 10⁻¹ | 3.58 x 10⁻¹ | 3.77 x 10⁻¹ | 3.95 x 10⁻¹ | 4.12 x 10⁻¹ |

| DMSO | 4.15 x 10⁻¹ | 4.29 x 10⁻¹ | 4.44 x 10⁻¹ | 4.59 x 10⁻¹ | 4.73 x 10⁻¹ |

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa dictates their solubility, absorption, and ability to interact with biological targets. The pyridazine ring is weakly basic.[7] The presence of the carbonyl group and the ability to tautomerize complicates the acid-base profile of the this compound core. The determination of pKa is crucial, as the charge state of the molecule affects its ability to cross cell membranes and bind to receptors. Potentiometric titration is a standard and precise method for determining the pKa values of such heterocyclic compounds.[8][9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard protocols for key parameters.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining logD values.[10][11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4).

Methodology:

-

Phase Saturation : Prepare n-octanol saturated with aqueous buffer and aqueous buffer saturated with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[10][12]

-

Sample Preparation : Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).[10][11]

-

Partitioning : Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer phases.[13]

-

Equilibration : Agitate the vial at a constant temperature until equilibrium is reached (this can take several hours).[12][14]

-

Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.[12]

-

Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[13]

-

Calculation : Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in octanol phase] / [Concentration in aqueous phase] )[11]

Determination of Equilibrium Aqueous Solubility

This method determines the maximum concentration of a compound that can be dissolved in an aqueous medium at equilibrium.[15]

Methodology:

-

Sample Preparation : Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at various pH values).[16][17] The excess solid ensures that a saturated solution is formed.

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 37 °C for biorelevant studies) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17]

-

Phase Separation : Separate the undissolved solid from the solution by filtration or centrifugation.[16]

-

Quantification : Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][18]

-

Solid-State Analysis : It is recommended to analyze the remaining solid using techniques like DSC or PXRD to check for any polymorphic or solvate transformations during the experiment.[3][6]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including heterocyclic molecules.[9]

Methodology:

-

Instrument Calibration : Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Maintain a constant ionic strength using a background electrolyte like KCl (e.g., 0.15 M).[19][20] Purge the solution with nitrogen to remove dissolved CO₂.[20][21]

-

Titration : Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[20][21]

-

Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9][19] The procedure should be repeated at least three times to ensure reproducibility.[20]

Visualization of Key Workflows

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. biorelevant.com [biorelevant.com]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. who.int [who.int]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. applications.emro.who.int [applications.emro.who.int]

The Pyridazinone Core: A Technical Guide to a Privileged Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have established it as a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the pyridazinone core, detailing its synthesis, biological significance, and application in drug design, with a focus on its anticancer, anti-inflammatory, and cardiovascular properties.

The Core Structure and Its Significance

The pyridazinone ring system, specifically the 3(2H)-pyridazinone tautomer, offers a unique combination of features that make it highly attractive for drug design. The presence of two nitrogen atoms and a carbonyl group provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets.[2] Furthermore, the ring is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This versatility has enabled the development of pyridazinone derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][3][4]

Synthetic Strategies for Pyridazinone Derivatives

A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate. The general scheme for this reaction allows for the introduction of various substituents on the pyridazinone ring, depending on the choice of the starting γ-ketoacid.

General Experimental Protocol: Synthesis of 6-substituted-3(2H)-pyridazinones

A mixture of a substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid, is refluxed for 4-6 hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 6-substituted-3(2H)-pyridazinone derivative.[6][7]

Pyridazinone in Anticancer Drug Design

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.[8] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival. Pyridazinone-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking downstream signaling and inhibiting angiogenesis.[9]

Signaling Pathway of VEGFR-2 Inhibition

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines and as direct inhibitors of VEGFR-2. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics for their potency.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| VEGFR-2 Inhibition | |||

| Compound 10 | VEGFR-2 | 0.12 | [10] |

| Compound 8 | VEGFR-2 | 0.13 | [10] |

| Compound 9 | VEGFR-2 | 0.13 | [10] |

| Compound 17a | VEGFR-2 | 60% inhibition at 10 µM | [8] |

| Sorafenib (Reference) | VEGFR-2 | 0.10 | [10] |

| Antiproliferative Activity | |||

| Compound 10l | A549/ATCC (NSCLC) | 1.66 - 100 | [8] |

| Compound 17a | Multiple Cell Lines | GI% 62.21 - 100.14 | [8] |

| Compound 6 | HCT-116 (Colon) | 9.3 | [11] |

| Compound 6 | HepG-2 (Liver) | 7.8 | [11] |

| Compound 10g | MCF-7 (Breast) | 0.74 | [12] |

| Compound 5b | MCF-7 (Breast) | 0.99 | [12] |

| Sunitinib (Reference) | MCF-7 (Breast) | 4.77 | [12] |

| Sunitinib (Reference) | HepG-2 (Liver) | 2.23 | [12] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.[1][13]

-

Preparation of Reagents: Prepare serial dilutions of the test pyridazinone derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions. Prepare a master mix containing VEGFR-2 enzyme and a peptide substrate in an appropriate assay buffer. Prepare an ATP solution at a concentration near the Km for VEGFR-2.

-

Assay Procedure: In a 384-well plate, add 5 µL of the diluted compound or DMSO (as a no-inhibitor control). Add 10 µL of the VEGFR-2 enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubation and Detection: Incubate the plate at room temperature for 1 hour. Stop the reaction and deplete the remaining ATP by adding 25 µL of a reagent like ADP-Glo™. After a 40-minute incubation, add a kinase detection reagent and incubate for another 30 minutes at room temperature.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Pyridazinone in Anti-inflammatory Drug Design

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[4]

Mechanism of Action: COX-2 and PDE4 Inhibition

COX-2 Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, leading to the production of anti-inflammatory cytokines, and can also inhibit the pro-inflammatory NF-κB pathway.[13][14]

Signaling Pathway of PDE4 Inhibition in Inflammation

Quantitative Data: Anti-inflammatory Activity

The in vitro COX-1 and COX-2 inhibitory activities of several pyridazinone derivatives have been determined, with selectivity for COX-2 being a key parameter.

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9a | >1000 | 15.50 | >64.5 | [4] |

| 9b | >1000 | 17.50 | >57.1 | [4] |

| 12 | >1000 | 17.10 | >58.5 | [4] |

| 16b | >1000 | 16.90 | >59.2 | [4] |

| 17 | >1000 | 17.70 | >56.5 | [4] |

| 6b | 1.14 | 0.18 | 6.33 | [2] |

| 4c | 1.25 | 0.26 | 4.81 | [2] |

| Celecoxib (Reference) | 320 | 17.79 | 17.99 | [4] |

| Indomethacin (Reference) | 220 | - | - | [4] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[4]

-

Enzyme and Compound Preparation: Purified human COX-1 and COX-2 enzymes are used. Prepare stock solutions of the test pyridazinone derivatives and reference compounds (e.g., celecoxib, indomethacin) in DMSO.

-

Assay Procedure: In a 96-well plate, add the purified COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compound or DMSO (vehicle control) and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid to each well. The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Experimental Workflow for Pyridazinone-Based Drug Discovery

The development of novel pyridazinone-based drugs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

General Experimental Workflow

Conclusion

The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, making it a focal point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large libraries of compounds for screening and optimization. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the potential of the pyridazinone scaffold in their own drug discovery efforts. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable "wonder nucleus."

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

fundamental reactivity of the 3(2H)-pyridazinone ring

An In-depth Technical Guide to the Fundamental Reactivity of the 3(2H)-Pyridazinone Ring

Introduction

The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring belonging to the diazine family, characterized by two adjacent nitrogen atoms and a carbonyl group at the C3 position.[1][2] This core structure is of significant interest to medicinal chemists and researchers in agrochemicals due to its versatile biological activities.[1][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5]

The ring system can exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, although it predominantly exists in the oxo (lactam) form.[4][6] Its structural versatility allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives.[1] This guide provides a comprehensive overview of the , supported by experimental data and protocols.

Core Reactivity and Reaction Mechanisms

The reactivity of the this compound ring is governed by the interplay of the two nitrogen atoms, the carbonyl group, and the aromatic system. This allows for a range of reactions including electrophilic and nucleophilic substitutions, additions, and cycloadditions.

Electrophilic Reactions: N-Substitution

The nitrogen atom at the N2 position is the primary site for electrophilic attack, most commonly alkylation and acylation. This reactivity is fundamental for creating diverse derivatives.

-

N-Alkylation: The reaction of a this compound with an alkylating agent, such as an alkyl halide (e.g., ethyl bromoacetate), typically occurs in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.[7][8] The base deprotonates the N-H group, forming a nucleophilic anion that readily attacks the electrophilic carbon of the alkylating agent.

-

N-Acylation: Similar to alkylation, acylation at the N2 position can be achieved using acyl halides or anhydrides. This functionalization is a key step in the synthesis of various bioactive molecules, including N-acylhydrazone derivatives.[9]

Nucleophilic Reactions

The pyridazinone ring can be made susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.

-

Nucleophilic Substitution of Halogens: Halogenated pyridazinones, especially those with chlorine or bromine at the C4 and C5 positions, are valuable intermediates.[6][10] These halogens can be displaced by various nucleophiles. For instance, 4,5-dichloro-3(2H)-pyridazinone reacts with amines, alcohols, and other nucleophiles to yield substituted derivatives.[10]

-

Addition to the Carbonyl Group: While less common, the carbonyl group at C3 can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent nitrogen atoms.

-

cine-Substitution: In some cases, unexpected reactivity is observed. The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products through a cine-substitution mechanism, representing a nucleophilic substitution of hydrogen (SNH).[11]

Aromatization: Dehydrogenation of Dihydropyridazinones

Many synthetic routes first produce the 4,5-dihydro-3(2H)-pyridazinone ring.[1] The subsequent aromatization is a critical step to obtain the fully unsaturated pyridazinone system. A common method involves treating the dihydropyridazinone with bromine in glacial acetic acid.[1][7] This proceeds via bromination followed by dehydrobromination to introduce the double bond between C4 and C5.[1] An alternative, milder method uses copper(II) chloride (CuCl2) in acetonitrile.[1]

Cycloaddition Reactions

The double bonds within the pyridazinone ring can act as dipolarophiles in cycloaddition reactions, allowing for the construction of fused heterocyclic systems.

-

[3+2] Cycloadditions: Pyridazinones can react with 1,3-dipoles like diazopropane to yield fused pyrazolo[3,4-d]pyridazinone structures.[12]

-

[4+2] Cycloadditions (Diels-Alder): The electron-deficient nature of the pyridazinone ring allows it to act as a diene or dienophile in Diels-Alder reactions, providing pathways to complex polycyclic systems. A catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has been developed to synthesize pyridazine derivatives.[13]

Quantitative Data on Reactivity

The efficiency of various reactions involving the this compound core is summarized below. Yields are highly dependent on specific substrates and reaction conditions.

Table 1: Synthesis of 6-substituted-4,5-dihydro-3(2H)-pyridazinones

| Precursor (γ-Keto Acid) | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | Ethanol | Reflux, 4 h | 58 | [7] |

| 4-oxohex-5-enoic acid derivatives | Hydrazine hydrate | Toluene/Benzene | Reflux, 6-14 h | 30-67 | [1] |

| γ-keto acids with α-nitrogen substituent | Hydrazine hydrate | Ethanol | Reflux, 2 h | 50-75 | [1] |

| γ-keto acids with α-thiadiazole substituent | Hydrazine hydrate | Not specified | Not specified | 70-80 |[1] |

Table 2: Aromatization and N-Alkylation Reactions

| Substrate | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Aromatization | Bromine | Glacial Acetic Acid | Reflux, 3 h | 76 | [7] |

| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | N-Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux, overnight | 69 |[7] |

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

| Substrate | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 6-(aryl)-3(2H)-pyridazinone-2-yl-acetate | Hydrazinolysis | Hydrazine hydrate (99%) | Ethanol | Room Temp, 3 h | 76 | [7] |

| 6-(aryl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Hydrazone Formation | Benzaldehyde | Ethanol | Reflux, 6 h | Not specified |[7] |

Visualization of Reactivity and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and biological pathways involving the this compound core.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Key reactive sites on the this compound core.

Caption: Mechanism of action for pyridazinone-based PDE inhibitors.

Key Experimental Protocols

The following protocols are generalized from procedures reported for the synthesis of specific this compound derivatives and serve as a guide for laboratory practice.[7]

Protocol 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (Cyclization)

-

Dissolve 0.01 mol of the appropriate 4-aryl-4-oxobutanoic acid in 30 mL of ethanol in a round-bottom flask.

-

Add 0.015 mol of hydrazine hydrate (e.g., 55% solution) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The precipitate formed is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyridazinone.

Protocol 2: Aromatization of 4,5-Dihydropyridazinone

-

Dissolve 0.039 mol of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of glacial acetic acid in a three-neck flask equipped with a dropping funnel and reflux condenser.

-

Heat the solution to 60–70 °C.

-

Add a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to 5 °C in an ice bath and pour it into ice water.

-

Neutralize the solution by adding ammonium hydroxide, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

-

Recrystallize the product from an ethanol-water mixture to obtain the pure this compound.

Protocol 3: N-Alkylation of this compound

-

Combine 0.01 mol of the 6-aryl-3(2H)-pyridazinone, 0.02 mol of anhydrous potassium carbonate, and 40 mL of acetone in a round-bottom flask.

-

Add 0.02 mol of the alkylating agent (e.g., ethyl bromoacetate) to the suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight), monitoring the reaction by TLC.

-

After cooling, filter off the inorganic salts (potassium carbonate and potassium bromide).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid residue from ethanol to yield the pure N-alkylated product.

Protocol 4: Synthesis of Acetohydrazide Derivative

-

Dissolve 0.01 mol of the ethyl 6-aryl-3(2H)-pyridazinone-2-yl-acetate in 25 mL of ethanol.

-

Add 3 mL of hydrazine hydrate (99%) to the solution.

-

Stir the mixture at room temperature for 3 hours. A precipitate will form during this time.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure acetohydrazide derivative.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. scispace.com [scispace.com]